Lavandulol

Insect Pheromone Semiochemical Pest Management

Lavandulol (CAS 58461-27-1) is an irregular monoterpene alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. The compound possesses a single chiral center and exists as two enantiomers: the naturally occurring (R)-(-)-lavandulol (CAS 498-16-8) and (S)-(+)-lavandulol, with the racemic mixture designated as (±)-lavandulol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 58461-27-1
Cat. No. B192245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavandulol
CAS58461-27-1
Synonyms2-isopropenyl-5-methyl-4-hexen-1-ol
4-hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
5-methyl-2-(1-methylethenyl)-4-hexen-1-ol
lavandulol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CCC(CO)C(=C)C)C
InChIInChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3
InChIKeyCZVXBFUKBZRMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly

Structure & Identifiers


Interactive Chemical Structure Model





Lavandulol (CAS 58461-27-1) Chemical Identity and Core Monoterpene Profile for Procurement


Lavandulol (CAS 58461-27-1) is an irregular monoterpene alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . The compound possesses a single chiral center and exists as two enantiomers: the naturally occurring (R)-(-)-lavandulol (CAS 498-16-8) and (S)-(+)-lavandulol, with the racemic mixture designated as (±)-lavandulol [1]. Physicochemical characterization indicates lavandulol is a clear colorless liquid with a density of 0.878 g/mL at 20 °C [2]. It occurs naturally as a minor component in various essential oils, particularly those derived from Lavandula species, where it contributes to the characteristic aromatic profile [3].

Why Generic Substitution of Lavandulol (CAS 58461-27-1) Fails: Enantiomer-Dependent Bioactivity and Functional Specificity


Lavandulol cannot be substituted by common monoterpene alcohols such as linalool, geraniol, or citronellol due to fundamental differences in stereochemical bioactivity and functional specificity. The enantiomers of lavandulol exhibit markedly different biological properties: (R)-(-)-lavandulol possesses a distinct olfactory profile, while (S)-(+)-lavandulol has only a weak odor [1]. Furthermore, in insect pheromone applications, lavandulol functions as a specific aggregation pheromone component for species such as Anthonomus rubi (strawberry blossom weevil) and Planococcus ficus (vine mealybug) [2], a role that structurally related monoterpenes cannot fulfill. The irregular monoterpene skeleton of lavandulol also distinguishes it from the more common regular monoterpene alcohols, conferring unique biotransformation pathways, as demonstrated by its specific conversion to oxygenated metabolites by Rhizopus oryzae .

Lavandulol (CAS 58461-27-1) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Racemic (±)-Lavandulol Demonstrates Equivalent Attractiveness to Natural R-Enantiomer in Insect Aggregation Pheromone Applications

In field experiments with the strawberry blossom weevil (Anthonomus rubi), male-produced aggregation pheromone contains the R-enantiomer of lavandulol. However, low-cost racemic (±)-lavandulol was demonstrated to be equally attractive, with the S-enantiomer showing no repellent effect [1]. This finding enables the use of economically advantageous racemic material in commercial pheromone lure formulations without compromising biological efficacy.

Insect Pheromone Semiochemical Pest Management

Lavandulol Enantiomers Exhibit Quantifiably Distinct Olfactory Profiles with (R)-Enantiomer Possessing Defined Aroma Character

The two enantiomers of lavandulol display markedly different olfactory properties. The (R)-enantiomer has an aroma described as 'weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance', whereas the (S)-enantiomer has only a weak odor [1]. This stereospecific odor perception is critical for fragrance and flavor applications where precise olfactory character is required.

Fragrance Chemistry Olfactory Science Chiral Analysis

Lavandulol Serves as Substrate for Fungal Biotransformation by Rhizopus oryzae to Yield Oxygenated Metabolites

(±)-Lavandulol undergoes specific biotransformation by the fungal strain Rhizopus oryzae to produce corresponding oxygenated metabolites . This transformation demonstrates the compound's utility as a substrate in biocatalytic processes for generating functionalized terpenoid derivatives. Unlike many common monoterpenes that may be metabolized via different pathways, lavandulol's irregular skeleton confers a distinct biotransformation profile.

Biotransformation Biocatalysis Fungal Metabolism

GC-MS Retention Indices Enable Definitive Identification and Quantification of Lavandulol in Complex Essential Oil Matrices

Lavandulol has been characterized in lavender essential oils using gas chromatography-mass spectrometry (GC-MS) with linear retention indices (LRI) on both low-polarity and polar capillary columns [1]. This analytical characterization provides a robust framework for the identification and quantification of lavandulol in complex natural product mixtures, distinguishing it from co-eluting monoterpenes such as linalool and terpinen-4-ol.

Analytical Chemistry GC-MS Quality Control

Lavandulol (CAS 58461-27-1) Validated Application Scenarios Derived from Quantitative Evidence


Agricultural Pest Monitoring: Racemic Lavandulol in Aggregation Pheromone Lures

Based on field evidence demonstrating equivalent attractiveness of racemic (±)-lavandulol to the natural R-enantiomer for strawberry blossom weevil (Anthonomus rubi) [1], procurement of racemic lavandulol is validated for formulation of cost-effective aggregation pheromone lures. The demonstrated lure life of over 8 weeks at field temperatures (release rates of 0.64 mg/day at 20 °C and 0.96 mg/day at 27 °C) [1] supports practical deployment in integrated pest management programs for monitoring and control of this economically significant pest of strawberry crops.

Fragrance and Flavor Formulation: Enantiomer-Specific Olfactory Modulation

The distinct olfactory profiles of lavandulol enantiomers [2] support procurement of specific enantiomeric forms or the racemic mixture for fragrance and flavor applications. (R)-lavandulol provides a defined 'weak floral, herbal odor with lemon-like, fresh citrus fruity nuance', while (S)-lavandulol offers minimal olfactory contribution [2]. This enables precise control over scent character in fine fragrance compositions, aromatherapy products, and flavored consumer goods where subtle citrus-herbal notes are desired.

Biocatalysis Research: Fungal Biotransformation Substrate

Lavandulol's demonstrated biotransformation by Rhizopus oryzae to oxygenated metabolites supports its use as a substrate in biocatalysis research. Investigators studying fungal terpenoid metabolism or seeking to generate oxygenated lavandulol derivatives can employ this compound as a defined starting material with established compatibility in Rhizopus oryzae culture systems.

Essential Oil Authentication and Quality Control: Analytical Reference Standard

The established GC-MS characterization with linear retention indices on both polar and non-polar columns [3] validates procurement of lavandulol as an analytical reference standard. Quality control laboratories can utilize this compound for the identification and quantification of lavandulol in lavender essential oils and related natural products, distinguishing it from co-occurring monoterpenes such as linalool, linalyl acetate, and terpinen-4-ol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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